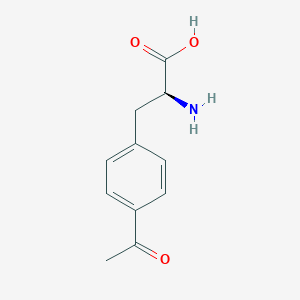

H-Phe(4-Ac)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBHXZKWRIEIA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346627 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122555-04-8 | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122555048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61IJN1HNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-4-Acetylphenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

L-4-Acetylphenylalanine is a synthetically derived unnatural amino acid (UAA) that has garnered significant interest in biochemical research and pharmaceutical development. Its unique structure, featuring a ketone group on the phenyl ring, provides a versatile chemical handle for site-specific protein modification and the development of novel biotherapeutics.

| Property | Value | Reference |

| CAS Number | 122555-04-8 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| IUPAC Name | (2S)-2-amino-3-(4-acetylphenyl)propanoic acid | [2] |

| Synonyms | p-Acetyl-L-phenylalanine, 4-Acetyl-L-phenylalanine | [2] |

Chemical Synthesis of L-4-Acetylphenylalanine

While a variety of methods can be employed for the synthesis of L-4-Acetylphenylalanine, a common approach involves the Friedel-Crafts acylation of a protected L-phenylalanine derivative. This electrophilic aromatic substitution reaction introduces an acetyl group at the para position of the phenyl ring.

Illustrative Synthetic Scheme:

A general workflow for the chemical synthesis of L-4-Acetylphenylalanine is outlined below. Please note that specific reaction conditions, including catalysts, solvents, and protecting group strategies, may vary and require optimization.

Caption: General workflow for the chemical synthesis of L-4-Acetylphenylalanine.

Experimental Protocols

Genetic Incorporation of L-4-Acetylphenylalanine into Proteins in E. coli

The site-specific incorporation of L-4-Acetylphenylalanine into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (TAG), introduced at the desired location in the gene of interest.[3]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with a TAG codon at the desired site.

-

pEVOL plasmid containing the engineered aminoacyl-tRNA synthetase and tRNA specific for p-acetylphenylalanine.[3]

-

L-4-Acetylphenylalanine hydrochloride

-

Standard laboratory reagents and equipment for bacterial culture and protein expression.

Protocol:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAcPhe plasmid.

-

Culture: Grow the transformed cells in a suitable medium (e.g., LB broth) supplemented with the appropriate antibiotics for plasmid selection.

-

Induction: When the cell culture reaches the mid-log phase of growth (OD₆₀₀ ≈ 0.6-0.8), add L-4-Acetylphenylalanine to the culture medium to a final concentration of 1-2 mM. Induce protein expression according to the specific requirements of the expression vector (e.g., with IPTG for T7 promoter-based systems).

-

Harvesting: After a suitable induction period (typically 4-6 hours at 37°C or overnight at a lower temperature), harvest the cells by centrifugation.

-

Protein Purification: Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). The ketone group of L-4-Acetylphenylalanine is stable to common purification reagents.[3]

Oxime Ligation for Protein Modification

The ketone handle of the incorporated L-4-Acetylphenylalanine allows for highly specific chemical modification through oxime ligation with a hydroxylamine-containing molecule. This reaction is chemoselective and can be performed under mild conditions.[3]

Materials:

-

Purified protein containing L-4-Acetylphenylalanine.

-

Hydroxylamine-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule).

-

Reaction buffer (e.g., sodium acetate, pH 4.5).

-

(Optional) Aniline-based catalyst (e.g., p-methoxyaniline).

Protocol (Uncatalyzed):

-

Prepare a solution of the protein in the reaction buffer.

-

Add the hydroxylamine-containing reagent in molar excess.

-

Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.

-

Monitor the reaction progress by mass spectrometry or other appropriate analytical techniques.

-

Purify the modified protein to remove unreacted reagents.

Protocol (Catalyzed):

-

Prepare a solution of the protein in a suitable buffer (pH 6.0-7.0).

-

Add the aniline-based catalyst to a final concentration of 10-50 mM.

-

Add the hydroxylamine-containing reagent.

-

Incubate the reaction at room temperature. The reaction is typically faster than the uncatalyzed version.

-

Purify the modified protein.

References

H-Phe(4-Ac)-OH: An In-Depth Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-Phe(4-Ac)-OH (4-Acetyl-L-phenylalanine), a key building block in pharmaceutical research and development. Understanding the solubility of this compound is critical for its effective application in drug design, peptide synthesis, and various biochemical assays. This document outlines available solubility data, provides detailed experimental protocols for solubility determination, and illustrates relevant workflows.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development, solubility is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a compound like this compound, which is often used in the synthesis of more complex molecules, knowing its solubility in various solvents is essential for reaction setup, purification, and formulation.

Solubility Data

| Solvent | Chemical Formula | Type | Reported Solubility of N-Acetyl-L-phenylalanine (mg/mL) | Temperature (°C) |

| Water | H₂O | Polar Protic | Recrystallized from water, suggesting moderate solubility.[1] | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | Aqueous Buffer | ~ 0.25[2] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Recrystallized from 20% MeOH/H₂O.[1] | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | 20[1] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | 20[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~ 12[2] | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~ 16[2] | Not Specified |

Note: The data presented is for N-Acetyl-L-phenylalanine and should be used as an estimate for this compound. It is highly recommended to experimentally determine the solubility of this compound for specific research applications.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent. The method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed tubes

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Measure the absorbance of the diluted sample solution.

-

Determine the concentration of the sample from the calibration curve.

-

-

Using HPLC:

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength).

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

Signaling Pathways

Currently, there is no specific, well-documented signaling pathway directly modulated by this compound in the scientific literature. Its primary role in research is as a synthetic building block. Substituted phenylalanines are valuable in drug discovery for studying peptide-receptor interactions. The acetyl group on the phenyl ring can alter the electronic properties of the molecule, potentially influencing how a peptide containing this modified amino acid interacts with its biological target. As research progresses, the specific biological activities and pathway involvements of this compound may be further elucidated.

References

Unlocking Novel Biochemical Insights: A Technical Guide to the Applications of H-Phe(4-Ac)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in biochemistry and drug development, enabling precise control over protein structure and function. Among these, H-Phe(4-Ac)-OH, also known as 4-acetyl-L-phenylalanine or p-acetyl-L-phenylalanine (pAcPhe), has emerged as a particularly versatile UAA. Its unique ketone functional group, which is bio-orthogonal to the native chemistries of proteins, serves as a chemical handle for a variety of specific modifications. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its integration into proteins through genetic code expansion and subsequent bio-conjugation reactions. We will delve into quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this technology for their scientific pursuits.

Core Application: Genetic Code Expansion and Site-Specific Protein Modification

The primary application of this compound involves its site-specific incorporation into a target protein in response to a nonsense codon, typically the amber stop codon (UAG), within a gene of interest. This process, known as amber suppression, utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAcPhe and does not cross-react with endogenous cellular components. Once incorporated, the ketone group on the phenylalanine side chain can be selectively targeted with hydroxylamine (B1172632) or hydrazine-containing molecules to form stable oxime or hydrazone linkages, respectively. This enables the site-specific attachment of a wide array of probes, including spin labels, fluorophores, and biotin (B1667282) tags.[1][2]

Quantitative Data Summary

The efficiency of both the incorporation of this compound and the subsequent labeling reaction is critical for the successful application of this technology. The following tables summarize key quantitative data related to these processes.

| Parameter | Value | Organism/System | Notes | Reference |

| Incorporation Efficiency | ||||

| Relative Yield (pAcPhe vs. WT) | 45-52% | Cell-free expression | Using MjtRNACUA | [3] |

| Relative Yield (pAcPhe vs. WT) | ~85% | Cell-free expression | Using optimized tRNACUA | [3] |

| Labeling Efficiency | ||||

| K1 Labeling Yield | >95% | In vitro (PrP protein) | 18–24 h at 37 °C, pH 4.0-4.5 | [4] |

| Fluorescent Probe Conjugation | Efficient | In vitro (PrP protein) | Room temperature, pH 6.0 with 10 mM p-OMeAn catalyst | [4] |

Table 1: Efficiency of this compound Incorporation and Labeling. PrP denotes Prion Protein.

The rate of the oxime ligation reaction is significantly influenced by pH and the presence of a catalyst. Aniline and its derivatives have been shown to effectively catalyze this reaction, allowing for efficient conjugation under milder conditions.

| Catalyst | Fold Rate Increase (vs. uncatalyzed) | pH | Notes | Reference |

| Aniline | Up to 40 | 7.0 | [5] | |

| Aniline | Up to 400 | 4.5 | [5] | |

| p-Phenylenediamine | 120 (vs. uncatalyzed) | 7.0 | 20-fold faster than aniline | [6] |

| m-Phenylenediamine (mPDA) | Up to 15 (vs. aniline) | 7.0 | Higher solubility allows for higher concentrations and faster rates. | [4] |

Table 2: Catalysis of Oxime Ligation.

Experimental Protocols

Genetic Incorporation of this compound into Proteins in E. coli

This protocol outlines the general steps for the site-specific incorporation of pAcPhe into a target protein expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the gene of interest with a C-terminal affinity tag and an in-frame amber (TAG) codon at the desired position.

-

pEVOL-pAcPhe plasmid (encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAcPhe)

-

This compound hydrochloride

-

Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

L-arabinose

Procedure:

-

Co-transformation: Transform the E. coli expression strain with both the target protein expression plasmid and the pEVOL-pAcPhe plasmid.

-

Selection: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics to select for colonies containing both plasmids.

-

Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate a larger volume of LB medium containing antibiotics and this compound (typically 1-2 mM) with the overnight culture.

-

Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (for the target protein) and L-arabinose (for the synthetase).

-

Harvesting: Continue to grow the culture for several hours before harvesting the cells by centrifugation.

-

Purification: Purify the full-length protein containing pAcPhe using the C-terminal affinity tag. This step is crucial to separate the full-length protein from truncated products resulting from incomplete amber suppression.[4]

Site-Directed Spin Labeling (K1 Labeling) of pAcPhe-Containing Proteins

This protocol describes the reaction of a pAcPhe-containing protein with a hydroxylamine-functionalized nitroxide spin label (e.g., HO-4120) to generate the "K1" side chain.

Materials:

-

Purified protein containing pAcPhe (at a concentration of ≥100 µM)

-

Hydroxylamine-functionalized spin label (e.g., HO-4120)

-

Reaction Buffer 1: 10 mM Sodium Acetate, pH 4.0-4.5

-

Reaction Buffer 2: 10 mM Sodium Phosphate, pH 6.0, containing 10 mM p-methoxyaniline (p-OMeAn)

Protocol 1: Acidic Conditions

-

Dissolve the purified pAcPhe-containing protein in Reaction Buffer 1.

-

Add a 10-fold molar excess of the hydroxylamine spin label.

-

Incubate the reaction mixture at 37°C for 18-24 hours.

-

Monitor the reaction progress by mass spectrometry (expecting a mass increase corresponding to the addition of the spin label minus a water molecule).

-

Purify the labeled protein to remove excess spin label.

Protocol 2: Catalyzed Neutral Conditions

-

Dissolve the purified pAcPhe-containing protein in Reaction Buffer 2.

-

Add a 10-fold molar excess of the hydroxylamine spin label.

-

Incubate the reaction at room temperature.

-

Monitor the reaction progress and purify the labeled protein as in Protocol 1. This method is particularly useful for proteins that are sensitive to acidic conditions.[4]

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the application of this compound.

Conclusion

This compound has proven to be an invaluable tool for the precise chemical modification of proteins. The ability to introduce a bio-orthogonal ketone handle at specific sites within a protein opens up a myriad of possibilities for studying protein structure, dynamics, and interactions, as well as for the development of novel protein therapeutics and diagnostics. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers looking to implement this powerful technology. As our understanding of orthogonal translation systems and bio-orthogonal chemistries continues to expand, the applications of this compound in biochemistry are poised to grow even further, promising new avenues for scientific discovery and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro suppression of an amber mutation by a chemically aminoacylated transfer RNA prepared by runoff transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Harnessing the Power of a Bioorthogonal Handle: A Technical Guide to H-Phe(4-Ac)-OH in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the creation of novel therapeutics, advanced diagnostics, and powerful research tools. The introduction of unnatural amino acids (UAAs) with bioorthogonal functional groups into proteins has revolutionized this field. Among these, H-Phe(4-Ac)-OH, also known as L-4-Acetylphenylalanine or p-acetyl-L-phenylalanine (pAcPhe), has emerged as a particularly versatile tool. Its genetically encoded ketone group serves as a chemical handle for a wide array of selective modifications, offering a level of precision unattainable with traditional methods that target natural amino acid residues.[1][2] This in-depth technical guide explores the core principles, experimental protocols, and diverse applications of this compound in protein engineering.

Core Concepts: Genetic Code Expansion and Bioorthogonal Chemistry

The site-specific incorporation of this compound into a protein of interest is achieved through a technique called genetic code expansion.[3] This powerful methodology relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into the expression host, typically E. coli.[2][4] This orthogonal pair functions independently of the host's native translational machinery. The engineered aaRS is specifically designed to recognize and charge the orthogonal tRNA with this compound. This charged tRNA then recognizes a reassigned codon, most commonly the amber stop codon (UAG), within the mRNA of the target protein, leading to the insertion of this compound at the desired position.[3][4]

The true utility of incorporating this compound lies in the unique reactivity of its ketone functional group. The ketone is a bioorthogonal handle, meaning it is chemically inert to the functional groups found in the 20 canonical amino acids and other biomolecules within a living cell.[5][6] This allows for highly selective chemical reactions to be performed on the modified protein, even in complex biological environments. The most common bioorthogonal reaction involving the ketone group is its condensation with hydroxylamines or hydrazides to form stable oxime or hydrazone linkages, respectively.[2]

The overall workflow for utilizing this compound in protein engineering can be visualized as a two-step process: genetic incorporation followed by bioorthogonal modification.

Applications in Research and Drug Development

The ability to introduce a bioorthogonal ketone handle at a specific site in a protein opens up a vast landscape of applications.

-

Site-Directed Spin Labeling (SDSL): this compound provides an alternative to the traditional cysteine-based methods for SDSL, which can be problematic for proteins with essential native cysteines.[1][2] By reacting the incorporated ketone with a hydroxylamine-functionalized nitroxide spin label, researchers can introduce a paramagnetic probe for studying protein structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

-

Generation of Glycoprotein (B1211001) Mimetics: The ketone group can be used to attach carbohydrate moieties to proteins, creating glycoprotein mimetics. This is valuable for studying the roles of glycosylation in protein folding, stability, and function.[7]

-

Protein Immobilization: Proteins containing this compound can be selectively immobilized onto solid surfaces that have been functionalized with hydroxylamine or hydrazine (B178648) groups.[7] This has applications in the development of protein microarrays and biosensors.

-

Fluorescent Labeling: The ketone handle allows for the site-specific attachment of fluorescent probes, enabling precise tracking and imaging of proteins in vitro and in living cells.[4]

-

Antibody-Drug Conjugates (ADCs): The selective modification of antibodies with cytotoxic drugs is a key strategy in cancer therapy. This compound allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio, which can lead to improved therapeutic efficacy and safety profiles.

Experimental Protocols

The successful application of this compound in protein engineering requires careful attention to experimental details. Below are generalized protocols for the incorporation of this compound into a protein in E. coli and its subsequent bioorthogonal modification.

1. Site-Specific Incorporation of this compound

This protocol outlines the key steps for expressing a target protein containing this compound at a specific site.

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

-

Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one carrying the target gene with the TAG codon and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for this compound (e.g., pEVOL-pAcF).[8]

-

-

Protein Expression:

-

Grow the co-transformed E. coli cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid maintenance.

-

When the cell culture reaches an optimal density (e.g., OD600 of 0.6-0.8), induce the expression of the target protein and the orthogonal translational machinery with an appropriate inducer (e.g., IPTG and arabinose).

-

Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.

-

Continue to incubate the culture at a reduced temperature (e.g., 18-25 °C) for an extended period (e.g., 12-18 hours) to allow for efficient protein expression and incorporation of the unnatural amino acid.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication or high-pressure homogenization).

-

Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

2. Bioorthogonal Labeling of Proteins Containing this compound

This protocol describes the chemical modification of the purified protein containing the ketone handle.

-

Reaction Setup:

-

Prepare a solution of the purified protein in a suitable buffer. The optimal pH for oxime ligation is typically between 4.0 and 6.0. For proteins that are not stable at acidic pH, the reaction can be performed at a higher pH in the presence of an aniline-based catalyst.[2]

-

Add the hydroxylamine- or hydrazide-functionalized probe (e.g., a fluorescent dye, biotin, or spin label) to the protein solution in a molar excess (typically 10- to 100-fold).

-

Incubate the reaction mixture at room temperature or 37 °C for several hours to overnight. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE (if the probe significantly alters the protein's molecular weight).

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted probe from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

-

Characterize the final labeled protein product to confirm the efficiency and specificity of the labeling reaction.

-

The following diagram illustrates the chemical reaction at the core of the bioorthogonal modification step.

Quantitative Data Summary

The efficiency of both the incorporation and labeling steps is crucial for the successful application of this technology. The following tables summarize key quantitative data from the literature.

Table 1: this compound Incorporation Efficiency

| Protein | Expression System | Incorporation Site | Yield of Mutant Protein (mg/L) | Reference |

| Z-domain | E. coli | Amber (UAG) | ~5-10 | [4] |

| T4 Lysozyme | E. coli | Amber (UAG) | ~1-5 | [2] |

| Prion Protein | E. coli | Amber (UAG) | ~2-4 | [2] |

Table 2: Bioorthogonal Labeling Efficiency

| Protein | Probe | Reaction Conditions | Labeling Efficiency (%) | Reference |

| Z-domain | Fluorescein hydrazide | pH 7.0, 25°C, 18h | >95 | [4] |

| Prion Protein | HO-4120 spin label | pH 4.0, 37°C, 18-24h | >95 | [2] |

| Prion Protein | HO-4120 spin label | pH 6.0, 10mM p-OMeAn, RT | >90 | [2] |

Conclusion and Future Outlook

This compound has proven to be a robust and versatile tool for protein engineering, enabling a wide range of applications that were previously challenging or impossible. The combination of genetic code expansion and bioorthogonal chemistry provides an unparalleled level of control over protein modification. As the technology continues to evolve, we can expect to see even more sophisticated applications of this compound, including the development of novel biotherapeutics, the creation of complex functional biomaterials, and deeper insights into the intricate workings of biological systems. The continued development of more efficient orthogonal translation systems and new bioorthogonal reactions will further expand the utility of this powerful unnatural amino acid.

References

- 1. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. addgene.org [addgene.org]

- 4. pnas.org [pnas.org]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biochemistry.ucla.edu [biochemistry.ucla.edu]

Harnessing the Power of the Ketone: A Technical Guide to H-Phe(4-Ac)-OH as a Bioorthogonal Handle

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The ability to introduce non-native functional groups into proteins opens up avenues for studying protein structure and function, developing novel therapeutics, and creating advanced biomaterials. Among the array of bioorthogonal chemistries, the use of the keto-containing unnatural amino acid, H-Phe(4-Ac)-OH (p-acetyl-L-phenylalanine), has emerged as a powerful and versatile tool.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of this compound as a bioorthogonal handle.

Introduction to this compound: A Unique Bioorthogonal Handle

This compound is a non-canonical amino acid that possesses a ketone group on its phenyl ring.[4][5] This ketone functionality is chemically orthogonal to the native functional groups found in the 20 canonical amino acids, making it an ideal handle for specific chemical modifications within a complex biological environment.[1][2][6] The unique reactivity of the ketone group allows for its selective ligation with hydrazide and hydroxylamine (B1172632) derivatives to form stable hydrazone and oxime linkages, respectively.[2][3]

The incorporation of this compound into a target protein is achieved through the genetic expansion of the proteomic alphabet.[2][3] This is accomplished by employing an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts this compound at the desired position during protein translation in a host organism, typically E. coli.[1][2][3]

Figure 1: Workflow for the genetic incorporation of this compound.

Properties and Synthesis of this compound

This compound is a white solid with a molecular weight of 207.23 g/mol .[5][7] It is commercially available from various suppliers. For researchers interested in its synthesis, a common method involves the N-acetylation of L-phenylalanine followed by a Friedel-Crafts acylation. A detailed protocol for its preparation has been described in the literature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [5][7] |

| Molecular Weight | 207.23 g/mol | [5][7] |

| Appearance | White solid | [2] |

| Storage | -20°C to -80°C | [4] |

Experimental Protocols

This protocol outlines the general steps for incorporating this compound into a target protein in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with a UAG codon at the desired site

-

pEVOL-pAcPhe plasmid (encoding the orthogonal synthetase and tRNA)[1]

-

LB medium and LB-agar plates

-

Ampicillin (Amp) and Chloramphenicol (Cam)

-

This compound

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid (containing the UAG codon) and the pEVOL-pAcPhe plasmid.[1]

-

Colony Selection: Plate the transformed cells on LB-agar plates containing Amp (for the target plasmid) and Cam (for the pEVOL plasmid). Incubate overnight at 37°C.[1]

-

Starter Culture: Inoculate a single colony into LB medium containing Amp and Cam and grow overnight at 37°C with shaking.[1]

-

Expression Culture: Inoculate a larger volume of LB medium (supplemented with Amp and Cam) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance protein folding and incorporation efficiency.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard chromatography techniques.

Figure 2: Experimental workflow for protein expression.

This protocol describes the labeling of a protein containing this compound with a hydroxylamine-functionalized probe.

Materials:

-

Purified protein containing this compound

-

Hydroxylamine-functionalized probe (e.g., fluorescent dye, biotin, spin label)

-

Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 4.5-6.0)

-

Aniline (B41778) catalyst (e.g., p-methoxyaniline) stock solution (e.g., 1 M in DMSO)

-

Quenching reagent (e.g., hydroxylamine hydrochloride)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the purified protein (final concentration ~100 µM) with the hydroxylamine-functionalized probe (10-50 fold molar excess) in the reaction buffer.[1]

-

Catalyst Addition: Add the aniline catalyst to a final concentration of 10-100 mM.[1][8]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time and temperature will depend on the specific protein and probe.[1][2]

-

Monitoring: Monitor the reaction progress using techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

-

Quenching (Optional): If necessary, quench the reaction by adding an excess of a quenching reagent.

-

Purification: Remove the excess probe and catalyst by size-exclusion chromatography or dialysis.

Table 2: Quantitative Data for Bioorthogonal Ligation

| Parameter | Condition | Yield (%) | Reference |

| Labeling with Hydroxylamine Probe | pH 4.0-4.5, 37°C, 18-24 h | >95% | [1] |

| Labeling with Aniline Catalyst | pH 6.0, room temperature, with 10 mM p-OMeAn | Efficient | [1] |

| Labeling with Fluorescein Hydrazide | pH 7.4 (phosphate buffer), 25°C, 18 h | Successful | [2] |

Figure 3: General scheme for bioorthogonal ligation.

Applications in Research and Drug Development

The ability to site-specifically introduce a ketone handle into proteins has enabled a wide range of applications:

-

Site-Directed Spin Labeling (SDSL): By reacting the ketone with a hydroxylamine-functionalized nitroxide spin label, researchers can introduce a paramagnetic probe at a specific site.[1][8][9][10] This allows for the study of protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy.[1][8][9][10]

-

Fluorescent Labeling: The ketone handle can be tagged with a variety of fluorescent probes, enabling the study of protein localization, trafficking, and interactions using fluorescence microscopy and spectroscopy.[2]

-

Bioconjugation and Drug Delivery: this compound can be used to attach drugs, polyethylene (B3416737) glycol (PEG), or other moieties to proteins, creating novel bioconjugates for therapeutic or diagnostic purposes.[6]

-

Probing Protein-Protein Interactions: The incorporation of this compound can be used to introduce photo-crosslinkers to map protein interaction networks within living cells.

Conclusion

This compound has proven to be a robust and versatile bioorthogonal handle for the site-specific modification of proteins. The combination of genetic encodability and chemoselective ligation provides a powerful platform for a myriad of applications in basic research and drug development. As our understanding of the underlying biological processes and our ability to engineer novel orthogonal systems continue to grow, the utility of this compound is poised to expand even further, opening up new frontiers in our ability to probe and manipulate the proteome.

References

- 1. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Addition of the keto functional group to the genetic code of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

- 8. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chapter Nineteen Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling [escholarship.org]

An In-depth Technical Guide to Amber Codon Suppression Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amber codon suppression technology represents a powerful tool in the field of synthetic biology and protein engineering, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This technique expands the genetic code beyond the canonical 20 amino acids, opening up a vast landscape for designing proteins with novel chemical and biological properties. The amber stop codon (UAG), the least frequently used stop codon in many organisms, is repurposed to encode an ncAA, facilitated by an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA_CUA). This guide provides a comprehensive overview of the core technology, quantitative data on its efficiency, detailed experimental protocols, and its application in drug development, particularly in the generation of antibody-drug conjugates (ADCs).

Core Technology: The Mechanism of Amber Codon Suppression

The central principle of amber codon suppression lies in the hijacking of the cellular translation machinery to recognize the UAG stop codon as a sense codon for a specific ncAA. This is achieved through the introduction of two key components into the cell: an orthogonal aminoacyl-tRNA synthetase (aaRS) and an orthogonal suppressor tRNA (tRNA_CUA).

Orthogonality is crucial : The engineered aaRS must not aminoacylate any of the cell's endogenous tRNAs with either canonical or non-canonical amino acids, and the suppressor tRNA must not be recognized by any of the cell's endogenous synthetases. This ensures that the ncAA is exclusively and specifically incorporated at the designated amber codon. The suppressor tRNA possesses an anticodon (CUA) that is complementary to the UAG codon. When the ribosome encounters a UAG codon in the mRNA, the suppressor tRNA, charged with the ncAA by the orthogonal aaRS, binds to the A-site of the ribosome, leading to the incorporation of the ncAA into the growing polypeptide chain and suppression of translation termination.

H-Phe(4-Ac)-OH: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for H-Phe(4-Ac)-OH (4-Acetyl-L-phenylalanine), a non-canonical amino acid increasingly utilized in scientific research and drug development. Due to the limited availability of specific toxicological data for this compound, this document combines information from Safety Data Sheets (SDS), established guidelines for handling similar chemical compounds, and standardized experimental protocols for safety assessment.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as irritants. Direct contact may cause skin and eye irritation, and inhalation of dust particles may lead to respiratory tract irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| CAS Number | 122555-04-8 | [1] |

Toxicological Data Summary

| Endpoint | Result | Compound | Reference |

| Genotoxicity (Ames Test) | No mutagenic properties observed | Phenylalanine butyramide (B146194) | |

| Genotoxicity (Micronucleus Test) | No chromosomal breaks observed | Phenylalanine butyramide | |

| Genotoxicity (Bacterial Assay) | No detectable genotoxic/mutagenic activity | DL-p-chlorophenylalanine | [1] |

| Genotoxicity (Bacterial Assay) | Weak genotoxicity | Methyl ester of DL-p-chlorophenylalanine | [1] |

| Genotoxicity (Bacterial Assay) | Appreciable genotoxicity and mutagenicity | N-benzyloxycarbonyl and N-(p-nitrophenoxyacetyl) derivatives of DL-p-chlorophenylalanine | [1] |

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Use appropriate personal protective equipment (PPE) as detailed in Section 5.

-

Wash hands thoroughly after handling.

-

Avoid dust formation.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Recommended storage temperatures are typically between 2-8°C.

-

Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Use chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Experimental Safety Protocols

Detailed methodologies for key safety assessment experiments are provided below. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation/Corrosion Testing (OECD 439 & 404)

This protocol outlines an in vitro and in vivo approach to assess the skin irritation potential of this compound.

Caption: Workflow for Skin Irritation/Corrosion Assessment.

Methodology:

-

In Vitro Screen (OECD 439):

-

A reconstructed human epidermis (RhE) model is treated with this compound.

-

After a 60-minute exposure and a 42-hour post-incubation period, cell viability is measured using the MTT assay.

-

A reduction in tissue viability below 50% compared to the negative control indicates an irritant potential.

-

-

In Vivo Test (OECD 404):

-

If required by regulatory bodies, a single dose of 0.5 g of this compound is applied to a small area of the skin of an albino rabbit for 4 hours.

-

The skin is observed for erythema and edema at specified intervals (1, 24, 48, and 72 hours) after patch removal.

-

The severity of the reactions is scored. If results are equivocal, the test is confirmed on additional animals.

-

Eye Irritation/Corrosion Testing (OECD 492 & 405)

This protocol describes an in vitro and in vivo approach to evaluate the potential of this compound to cause eye irritation.

Caption: Workflow for Eye Irritation/Corrosion Assessment.

Methodology:

-

In Vitro Screen (OECD 492):

-

A reconstructed human cornea-like epithelium (RhCE) model is exposed to this compound.

-

Cell viability is determined after treatment. A reduction in tissue viability below 60% of the control is indicative of an irritant.

-

-

In Vivo Test (OECD 405):

-

If necessary, a single dose of this compound (0.1 g for solids) is instilled into the conjunctival sac of one eye of an albino rabbit.

-

The eye is examined for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

-

The severity of the ocular lesions is scored to determine the irritation potential.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Methodology:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are then treated with various concentrations of this compound.

-

After an incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active metabolism convert the MTT into a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured at approximately 570 nm.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

-

Histidine-dependent strains of Salmonella typhimurium are used.

-

The bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

This compound is a valuable research tool, but it requires careful handling due to its irritant properties. While specific toxicological data for this compound is limited, adherence to the safety guidelines outlined in this document, based on available SDS and established protocols for similar compounds, is crucial to ensure the safety of laboratory personnel. Researchers are encouraged to perform a thorough risk assessment before use and to consult the latest Safety Data Sheet from their supplier. Further studies are warranted to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide to the Metabolic Stability of L-4-Acetylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-4-Acetylphenylalanine is a synthetic amino acid derivative with potential applications in pharmaceutical development and protein engineering. A thorough understanding of its metabolic stability is crucial for predicting its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This technical guide outlines hypothetical metabolic pathways of L-4-Acetylphenylalanine, provides detailed experimental protocols for assessing its metabolic stability both in vitro and in vivo, and describes appropriate analytical methodologies for quantification. Due to the limited availability of specific metabolic data for L-4-Acetylphenylalanine in peer-reviewed literature, this document serves as a foundational resource for researchers aiming to investigate its metabolic fate.

Introduction

Metabolic stability is a critical parameter in the drug discovery and development process, influencing the half-life, clearance, and oral bioavailability of a new chemical entity. Compounds that are rapidly metabolized often exhibit poor pharmacokinetic properties, limiting their therapeutic potential. L-4-Acetylphenylalanine, a derivative of L-phenylalanine, presents a unique structure with an acetyl group on the phenyl ring. This modification can significantly alter its susceptibility to metabolic enzymes compared to its parent amino acid. This guide details the methodologies required to characterize the metabolic stability of L-4-Acetylphenylalanine, providing a framework for generating essential data for its development.

Hypothetical Metabolic Pathways

The metabolic fate of L-4-Acetylphenylalanine is likely governed by Phase I and Phase II metabolic enzymes, primarily located in the liver. Based on the metabolism of structurally related compounds, such as L-phenylalanine and other aromatic ketones, several metabolic pathways can be hypothesized.

Phase I Metabolism: The initial biotransformation is expected to be mediated by Cytochrome P450 (CYP450) enzymes.[1][2] Key reactions may include:

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, a common metabolic route for phenylalanine-containing compounds.[3]

-

Ketone Reduction: Conversion of the acetyl group's ketone to a secondary alcohol.

-

Oxidation of the Acetyl Group: Further oxidation of the acetyl moiety.

Phase II Metabolism: The metabolites formed during Phase I, particularly those with newly introduced hydroxyl groups, can undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions may include:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfonate group.

References

An In-depth Technical Guide on the Biocompatibility of H-Phe(4-Ac)-OH

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the biocompatibility of H-Phe(4-Ac)-OH (4-acetyl-L-phenylalanine), a non-canonical amino acid utilized in protein engineering and drug development. Due to the limited availability of direct biocompatibility data for this specific compound, this document focuses on established protocols for assessing the biocompatibility of novel amino acid analogues. It details standardized in vitro and in vivo assays for cytotoxicity, genotoxicity, and systemic toxicity, providing researchers and drug development professionals with a framework for evaluation. Furthermore, this guide explores the known metabolic pathways of the parent amino acid, L-phenylalanine, to offer insights into the potential metabolic fate and biological interactions of this compound.

Introduction

This compound, or 4-acetyl-L-phenylalanine, is a synthetic amino acid derivative of L-phenylalanine with an acetyl group at the para position of the phenyl ring[1]. This modification provides a unique chemical handle for protein engineering, enabling novel functionalities and applications in bioconjugation and the development of therapeutic proteins[2]. As with any novel compound intended for biomedical applications, a thorough evaluation of its biocompatibility is paramount to ensure its safety and efficacy. This guide outlines the critical biocompatibility studies required and provides detailed methodologies based on internationally recognized guidelines.

Quantitative Biocompatibility Data

A comprehensive search of publicly available literature and databases has revealed a significant lack of quantitative biocompatibility data for this compound. The following tables summarize the absence of data for key biocompatibility endpoints.

Table 1: In Vitro Cytotoxicity Data for this compound

| Assay Type | Cell Line | Test Compound | Endpoint (e.g., IC50) | Result | Reference |

| MTT Assay | Not Applicable | This compound | Not Applicable | No data available | N/A |

| Neutral Red Uptake | Not Applicable | This compound | Not Applicable | No data available | N/A |

| LDH Release Assay | Not Applicable | This compound | Not Applicable | No data available | N/A |

Table 2: In Vitro Genotoxicity Data for this compound

| Assay Type | Test System | Test Compound | Result | Reference |

| Ames Test | Salmonella typhimurium | This compound | No data available | N/A |

| In Vitro Micronucleus Test | Mammalian Cells | This compound | No data available | N/A |

| Chromosomal Aberration | Mammalian Cells | This compound | No data available | N/A |

Table 3: In Vivo Toxicity Data for this compound

| Study Type | Animal Model | Test Compound | Endpoint (e.g., LD50) | Result | Reference |

| Acute Oral Toxicity | Not Applicable | This compound | Not Applicable | No data available | N/A |

| Sub-chronic Toxicity | Not Applicable | This compound | Not Applicable | No data available | N/A |

| Chronic Toxicity | Not Applicable | This compound | Not Applicable | No data available | N/A |

Recommended Experimental Protocols for Biocompatibility Assessment

In the absence of specific data for this compound, the following sections detail standard protocols for assessing the biocompatibility of non-canonical amino acids, based on OECD guidelines and common laboratory practices[3][4].

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5].

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals[5]. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Genotoxicity Assessment: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical compound[6].

Principle: The assay utilizes several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-deficient medium unless a reverse mutation (back mutation) occurs. The test compound is assessed for its ability to cause this back mutation.

Protocol:

-

Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Compound Preparation: Dissolve this compound in a suitable solvent.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and, if required, the S9 metabolic activation mix.

-

Plating: Pour the mixture onto a minimal glucose agar (B569324) plate (histidine-deficient medium).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the histidine-deficient medium).

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Biocompatibility Assessment

Should in vitro tests indicate a favorable biocompatibility profile, in vivo studies are the next critical step. These studies are typically guided by ISO 10993 standards[7].

3.3.1. Acute Systemic Toxicity (ISO 10993-11)

Principle: To assess the potential for a single dose of a substance to cause systemic toxic effects or mortality in animals.

Protocol:

-

Animal Model: Typically, mice or rats are used.

-

Dose Administration: Administer this compound via a relevant route (e.g., oral, intravenous, intraperitoneal) at various dose levels.

-

Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and identify any target organs of toxicity.

Potential Metabolic Pathways and Signaling

While no specific studies on the metabolism of this compound are available, understanding the metabolic fate of its parent molecule, L-phenylalanine, can provide valuable insights.

L-Phenylalanine Metabolism

L-phenylalanine is an essential amino acid that is primarily metabolized in the liver[8]. The major metabolic pathway involves the conversion of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase[8][9]. Tyrosine then serves as a precursor for the synthesis of several important molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin[8].

It is plausible that this compound could be recognized by some of the enzymes in the phenylalanine metabolic pathway, potentially leading to the formation of novel metabolites. However, the acetyl group on the phenyl ring may also hinder enzymatic recognition, leading to its excretion as an unmodified compound. The cellular effects of high concentrations of phenylalanine and its metabolites, such as phenylpyruvate, have been studied in the context of phenylketonuria (PKU) and have been shown to impact processes like protein synthesis and calcium homeostasis[10][11][12].

Experimental Workflow for Biocompatibility Assessment

The following diagram illustrates a logical workflow for the biocompatibility assessment of a novel non-canonical amino acid like this compound.

Conclusion

While direct biocompatibility data for this compound is currently unavailable, this technical guide provides a robust framework for its evaluation. By following the detailed experimental protocols for in vitro cytotoxicity and genotoxicity, followed by appropriate in vivo studies, researchers and drug developers can thoroughly assess the safety profile of this and other novel non-canonical amino acids. Understanding the metabolic context of the parent molecule, L-phenylalanine, provides a basis for anticipating potential biological interactions. A systematic approach, as outlined in the experimental workflow, is essential for ensuring the safe and effective translation of proteins and peptides containing this compound into therapeutic and other biomedical applications.

References

- 1. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. criver.com [criver.com]

- 7. cttm.nipne.ro [cttm.nipne.ro]

- 8. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 9. mun.ca [mun.ca]

- 10. Effects of phenylalanine and its metabolites on cytoplasmic free calcium in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Phe(4-Ac)-OH Amber Suppression in E. coli Expression Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, spectroscopic probes, and post-translational modifications, at virtually any desired position within a protein scaffold. One such UAA, H-Phe(4-Ac)-OH, also known as p-acetyl-L-phenylalanine (pAcPhe), provides a ketone chemical handle that is orthogonal to the functional groups found in the 20 canonical amino acids. This unique reactivity enables the precise, covalent modification of proteins with a wide array of molecules.[1]

The most common method for incorporating pAcPhe in Escherichia coli is through the suppression of the amber stop codon (UAG).[1] This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which are engineered to uniquely recognize pAcPhe and the UAG codon, respectively, without cross-reacting with the host cell's translational machinery.[1] This application note provides a detailed overview, experimental protocols, and performance data for the incorporation of pAcPhe into proteins expressed in E. coli.

Principle of Amber Suppression

The genetic code expansion technology for incorporating pAcPhe relies on the co-expression of three key components in an E. coli expression strain:

-

A target protein gene containing an in-frame amber (TAG) stop codon at the desired site of pAcPhe incorporation.

-

An orthogonal aminoacyl-tRNA synthetase (aaRS) , typically derived from a different organism (e.g., Methanocaldococcus jannaschii), which has been evolved to specifically recognize and charge pAcPhe onto its cognate tRNA.

-

An orthogonal suppressor tRNA with a CUA anticodon that recognizes the UAG codon in the mRNA and delivers the pAcPhe to the ribosome for incorporation into the growing polypeptide chain.

The orthogonality of the aaRS/tRNA pair is crucial to ensure that the suppressor tRNA is not charged with any of the 20 canonical amino acids and that the engineered synthetase does not charge any of the endogenous tRNAs.

Quantitative Data Summary

The efficiency and yield of pAcPhe incorporation can be influenced by several factors, including the expression system, the specific protein, the site of incorporation, and culture conditions. The following tables summarize typical quantitative data obtained from various studies.

| Parameter | Typical Value/Range | Method of Determination | Notes |

| Incorporation Efficiency | 50 - 95% | Western Blot with densitometry, Mass Spectrometry | Efficiency is highly dependent on the local sequence context of the amber codon. |

| Protein Yield (with pAcPhe) | 1 - 50 mg/L of culture | SDS-PAGE, Bradford Assay, UV-Vis Spectroscopy | Yield is protein-dependent and generally lower than wild-type expression. |

| Fidelity | >99% | Mass Spectrometry | Mis-incorporation of natural amino acids at the amber codon is typically very low. |

Table 1: General Performance Metrics for pAcPhe Incorporation in E. coli

| Expression System | Protein Example | Yield with pAcPhe (mg/L) | Wild-Type Yield (mg/L) | Reference |

| pEVOL-pAcPheS in BL21(DE3) | Human Growth Hormone | 5 - 10 | 20 - 30 | Varies by publication |

| pEVOL-pAcPheS in BL21(DE3) | Superfolder GFP | ~15 | ~50 | Varies by publication |

| pSUP-pAcF-RS in BL21(DE3) | T4 Lysozyme | 2 - 8 | 15 - 25 | Varies by publication |

Table 2: Comparative Protein Yields with and without pAcPhe

Experimental Workflow and Signaling Pathways

Caption: Overall experimental workflow for pAcPhe incorporation.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Acetyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Fmoc-Phe(4-Ac)-OH, or N-α-Fmoc-4-acetyl-L-phenylalanine, is a versatile building block for solid-phase peptide synthesis (SPPS). The 4-acetyl group on the phenyl ring serves as a unique chemical handle, allowing for site-specific post-synthetic modifications, such as oxime ligation for the attachment of labels, polyethylene (B3416737) glycol (PEG), or other moieties. This document provides a detailed methodology for the incorporation of Fmoc-Phe(4-Ac)-OH into peptides using standard Fmoc-SPPS protocols.

Key Applications

The introduction of a ketone group via 4-acetyl-L-phenylalanine opens up a range of applications in peptide and protein engineering:

-

Bioconjugation: The acetyl group provides a chemoselective handle for the attachment of various molecules, including fluorescent dyes, biotin, and PEG chains, through oxime or hydrazone formation.

-

Drug Delivery: Peptides containing 4-acetyl-L-phenylalanine can be conjugated to drug molecules or targeting ligands to improve their pharmacokinetic profiles and therapeutic efficacy.

-

Protein-Protein Interaction Studies: The unique functionality can be used to introduce probes for studying protein interactions or for photo-crosslinking experiments.

-

Development of Novel Biomaterials: The ability to form stable crosslinks allows for the creation of novel peptide-based hydrogels and other biomaterials.

Data Presentation: Representative Data for a Model Peptide

The following table summarizes representative quantitative data for the synthesis of a hypothetical model peptide, Ac-Tyr-Gly-Gly-Phe(4-Ac)-Leu-NH₂, on a Rink Amide resin. These values are illustrative and may vary depending on the specific peptide sequence, scale, and synthesis platform.

| Parameter | Value | Method of Determination |

| Resin Loading | 0.5 mmol/g | UV-Vis spectroscopy of Fmoc cleavage |

| Coupling Efficiency (per cycle) | >99% | Kaiser Test / TNBS Test |

| Final Crude Peptide Purity | 85-95% | RP-HPLC (214 nm) |

| Overall Yield (crude) | 70-85% | Gravimetric analysis |

| Final Purity (after purification) | >98% | RP-HPLC (214 nm) |

| Identity Confirmation | Confirmed | Mass Spectrometry (ESI-MS) |

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide containing 4-acetyl-L-phenylalanine using the Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate.[1][2]

-

Protocol:

-

Place the desired amount of resin (e.g., 100 mg, 0.05 mmol for a 0.05 mmol scale synthesis) in a fritted reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

-

Fmoc Deprotection

The temporary Fmoc protecting group is removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.[2]

-

Protocol:

-

Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Coupling

The coupling step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its reaction with the free amine on the resin-bound peptide.

-

Activation Reagents: A variety of coupling reagents can be used, such as HBTU/HCTU or DIC/Oxyma.

-

Protocol for HBTU/HCTU Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-Phe(4-Ac)-OH) (4 equivalents relative to resin loading) and HBTU or HCTU (3.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser or TNBS test.

-

After the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 1 min).

-

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the acid-labile side-chain protecting groups. The acetyl group of Phe(4-Ac) is stable to standard TFA cleavage conditions.

-

Cleavage Cocktail: A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) or a simpler "odorless" cocktail like Reagent B (TFA/phenol/water/triisopropylsilane 88:5:5:2) can be used, especially if the peptide does not contain sensitive residues like Cys, Met, or Trp.[3][4]

-

Protocol:

-

Perform a final Fmoc deprotection as described in Protocol 2.

-

Wash the resin with dichloromethane (B109758) (DCM) (5 x 1 min) and dry the resin under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh in a fume hood.

-